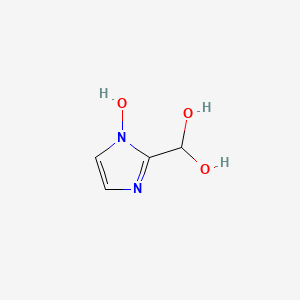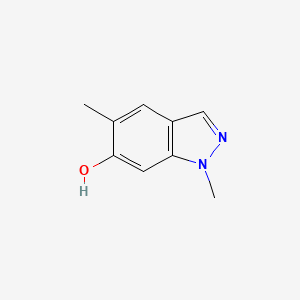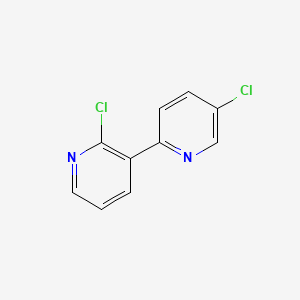
2',5-Dichloro-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5-Dichloro-2,3’-bipyridine is a bipyridine derivative characterized by the presence of chlorine atoms at the 2’ and 5 positions of the bipyridine structure Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond These compounds are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dichloro-2,3’-bipyridine typically involves the coupling of chlorinated pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a chlorinated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of 2’,5-Dichloro-2,3’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of reaction conditions and catalysts can be optimized to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’,5-Dichloro-2,3’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Coordination Reactions: As a ligand, 2’,5-Dichloro-2,3’-bipyridine can form coordination complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions may involve the use of a base and a polar solvent.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coordination Reactions: Metal salts such as copper(II) chloride or nickel(II) acetate are often used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the bipyridine core.
Coordination Reactions: Products include metal complexes with varying stoichiometries and coordination geometries.
Wissenschaftliche Forschungsanwendungen
2’,5-Dichloro-2,3’-bipyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’,5-Dichloro-2,3’-bipyridine largely depends on its role as a ligand in coordination complexes. When forming complexes with metal ions, the nitrogen atoms in the bipyridine rings coordinate with the metal center, stabilizing the complex. This coordination can influence the reactivity and properties of the metal ion, enabling various catalytic or biological activities . The specific molecular targets and pathways involved will vary depending on the metal ion and the context in which the complex is used.
Vergleich Mit ähnlichen Verbindungen
2’,5-Dichloro-2,3’-bipyridine can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, leading to distinct chemical properties and applications.
5,5’-Dichloro-2,2’-bipyridine: Similar to 2’,5-Dichloro-2,3’-bipyridine but with chlorine atoms at different positions, affecting its reactivity and coordination behavior.
The uniqueness of 2’,5-Dichloro-2,3’-bipyridine lies in its specific substitution pattern, which can influence its electronic properties and reactivity, making it suitable for specific applications in coordination chemistry and materials science.
Eigenschaften
CAS-Nummer |
942206-20-4 |
|---|---|
Molekularformel |
C10H6Cl2N2 |
Molekulargewicht |
225.07 g/mol |
IUPAC-Name |
2-chloro-3-(5-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H |
InChI-Schlüssel |
YYRNNCTZVPVWEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)C2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


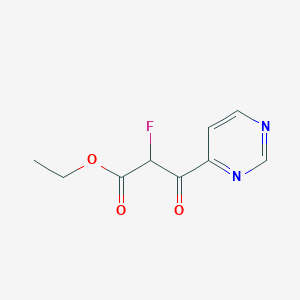

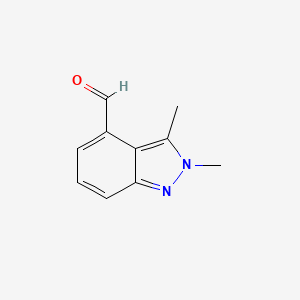
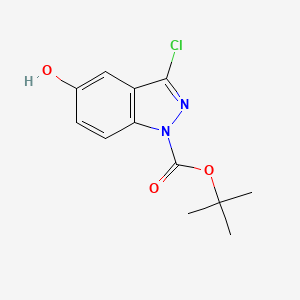


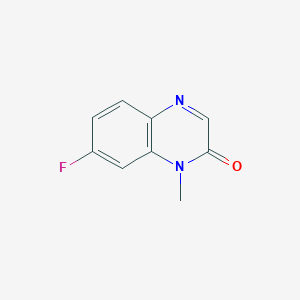
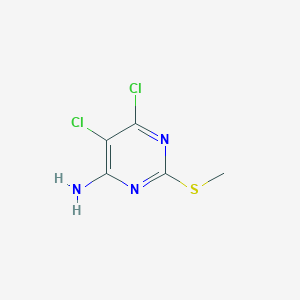
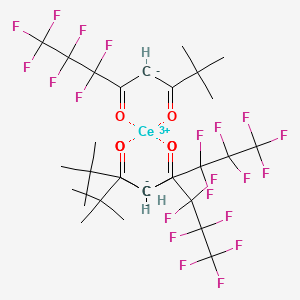
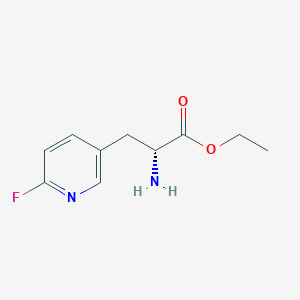

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
